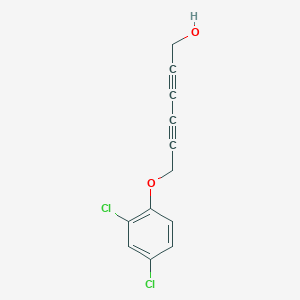![molecular formula C13H13N9 B14609003 3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile CAS No. 60160-86-3](/img/structure/B14609003.png)
3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile is a complex organic compound featuring a tetrazole ring, which is known for its diverse applications in medicinal and pharmaceutical chemistry. Tetrazole derivatives are recognized for their stability and ability to form stable metallic compounds and molecular complexes .
Preparation Methods
The synthesis of 3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile can be approached through eco-friendly methods, such as using water as a solvent under moderate conditions. The synthetic route typically involves the reaction of hydrazine derivatives with tetrazole precursors under controlled conditions to form the desired compound . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can react with strong oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in biochemical assays and molecular docking studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The tetrazole ring’s electron density allows it to form stable complexes with metals, which can influence various biochemical pathways. The compound’s acidic nature also plays a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives such as:
- 1,2,4-Triazol-5-ylidene
- 1,2,3-Triazol-5-ylidene
These compounds share the tetrazole ring structure but differ in their specific substituents and reactivity. 3,3’-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties .
Properties
CAS No. |
60160-86-3 |
|---|---|
Molecular Formula |
C13H13N9 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
3-[N-(2-cyanoethyl)-4-(2H-tetrazol-5-yldiazenyl)anilino]propanenitrile |
InChI |
InChI=1S/C13H13N9/c14-7-1-9-22(10-2-8-15)12-5-3-11(4-6-12)16-17-13-18-20-21-19-13/h3-6H,1-2,9-10H2,(H,18,19,20,21) |
InChI Key |
SCFNIJKKOJAYCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NNN=N2)N(CCC#N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


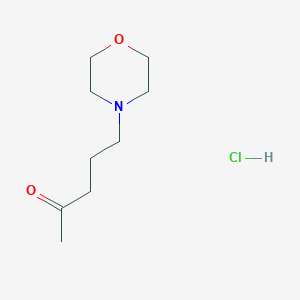
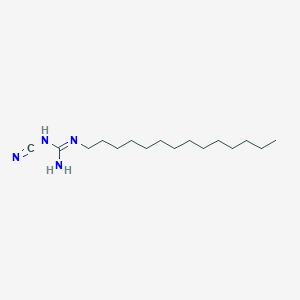
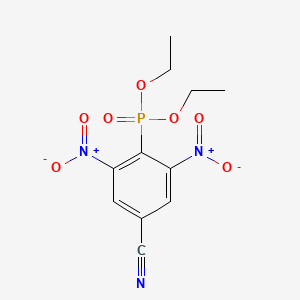

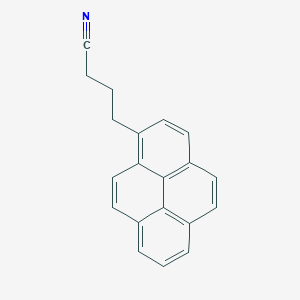
![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)
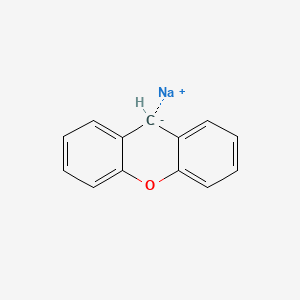
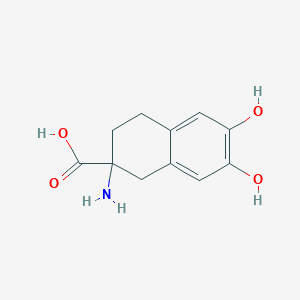
![1,4-Dioxaspiro[4.5]dec-2-ene](/img/structure/B14608975.png)
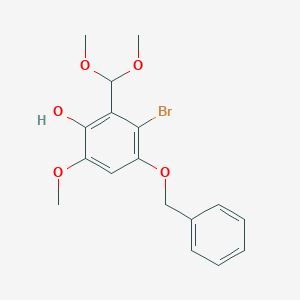
![Diethyl [(ethoxycarbonyl)amino]propanedioate](/img/structure/B14608989.png)
![1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14608990.png)
